Ritter Reaction Acetamide Formation: 4-Fluoro Gives Highest Yield Across Six Aryl Substituents
In the key Ritter reaction step converting aryl propargylic alcohols to N-(1-aryl-2-propynyl)acetamides, the 4-fluorophenyl derivative (3c) was obtained in 96% yield—the highest among all six aryl substituents tested. This compares favorably to the unsubstituted phenyl (3a, 91%), 4-chlorophenyl (3b, 60%), 3-fluorophenyl (3d, 71%), 3-methylphenyl (3e, 60%), and 2-methylphenyl (3f, 45%) derivatives under identical reaction conditions .
| Evidence Dimension | Acetamide formation yield (Ritter reaction: acetonitrile/H₂SO₄) |
|---|---|
| Target Compound Data | Yield 96% (3c, 4-F substituent) |
| Comparator Or Baseline | 3a (H): 91%; 3b (4-Cl): 60%; 3d (3-F): 71%; 3e (3-Me): 60%; 3f (2-Me): 45% |
| Quantified Difference | 4-F yield exceeds 4-Cl by +36 percentage points; exceeds 2-Me by +51 percentage points |
| Conditions | Ritter reaction: 96% H₂SO₄, dry acetonitrile, -20 °C to room temperature, reaction times 6–48 h as reported in Messina et al., J. Org. Chem. 1999, Table 1 |
Why This Matters
The 60% higher acetamide yield of 4-F over 4-Cl translates directly to reduced raw material cost and improved atom economy in multi-step syntheses of enantiopure propargylamine building blocks.
